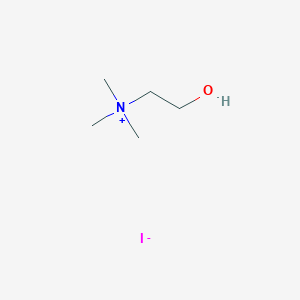

胆碱碘化物

描述

It appears as a white or slightly yellow crystalline powder . Choline iodide is a quaternary ammonium salt and is a derivative of choline, an essential nutrient for humans and animals. It is commonly used in various scientific and industrial applications due to its unique properties.

科学研究应用

Choline iodide has a wide range of applications in scientific research, including:

作用机制

Target of Action

Choline iodide, also known as (2-Hydroxyethyl)trimethylammonium iodide , is a compound that primarily targets cholinergic receptors in the body . These receptors are crucial for various physiological processes, including nerve conduction throughout the central nervous system (CNS), gallbladder regulation, liver function, and lipid metabolism .

Mode of Action

Choline iodide interacts with its targets by enhancing the actions of acetylcholine , a neurotransmitter, and stimulating the parasympathetic nervous system . It is a major part of the polar head group of phosphatidylcholine, which plays a vital role in maintaining cell membrane integrity and is essential for all basic biological processes such as information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

Choline iodide affects several biochemical pathways. It is a precursor of different metabolites including acetylcholine, the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . Choline can be obtained from the diet and via de novo biosynthesis from the methylation of phosphatidylethanolamine (PE) to PC .

Pharmacokinetics

The pharmacokinetics of choline iodide is similar to other choline esters. They are poorly absorbed in the body through oral administration and unable to cross the blood-brain barrier due to their hydrophilic characteristics . Renal excretion is the main route of elimination for choline esters .

Action Environment

The action, efficacy, and stability of choline iodide can be influenced by various environmental factors. For instance, the bioavailability of choline iodide can be affected by the presence of other nutrients in the diet . Furthermore, the action of choline iodide can be influenced by genetic polymorphisms, age, sex, and life conditions such as pregnancy and breastfeeding .

生化分析

Cellular Effects

Choline, the parent compound of choline iodide, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Choline, from which choline iodide is derived, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Choline iodide is likely involved in similar metabolic pathways as choline. Choline is a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine

准备方法

Synthetic Routes and Reaction Conditions: Choline iodide can be synthesized through the reaction of choline chloride with hydroiodic acid. The reaction typically occurs in an aqueous solution, where choline chloride reacts with hydroiodic acid to form choline iodide and hydrochloric acid as a byproduct .

Industrial Production Methods: In industrial settings, choline iodide is produced by reacting choline chloride with hydroiodic acid under controlled conditions. The reaction mixture is then purified through crystallization to obtain high-purity choline iodide. The process involves careful control of temperature and pH to ensure optimal yield and purity .

化学反应分析

Types of Reactions: Choline iodide undergoes various chemical reactions, including:

Substitution: Choline iodide can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as hydroxide ions or other halide ions can be used in substitution reactions.

Major Products Formed:

Oxidation: The major product formed is betaine.

Substitution: Depending on the nucleophile used, various substituted choline derivatives can be formed.

相似化合物的比较

Choline iodide can be compared with other choline derivatives such as:

Choline chloride: Similar to choline iodide but with a chloride ion instead of an iodide ion. It is commonly used as a dietary supplement and in animal feed.

Choline bitartrate: A salt of choline and tartaric acid, used as a dietary supplement.

Choline alfoscerate:

Uniqueness: Choline iodide is unique due to its iodide ion, which imparts distinct chemical properties and reactivity compared to other choline salts. Its ability to participate in specific substitution reactions and its role in the synthesis of deep eutectic solvents highlight its versatility and importance in various applications .

属性

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.HI/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPBHXSBDADRBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938983 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-10-3 | |

| Record name | Choline, iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39528O55VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

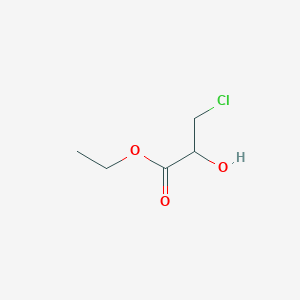

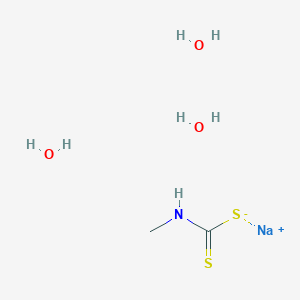

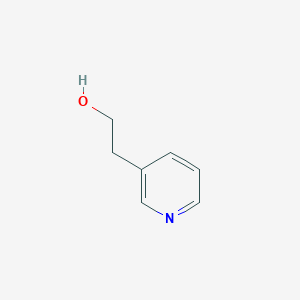

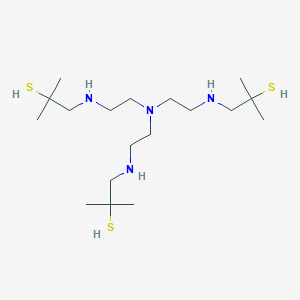

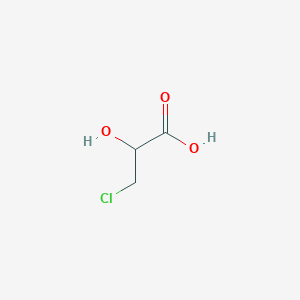

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

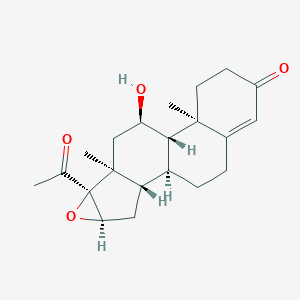

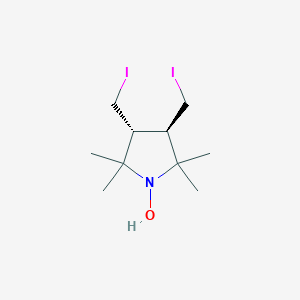

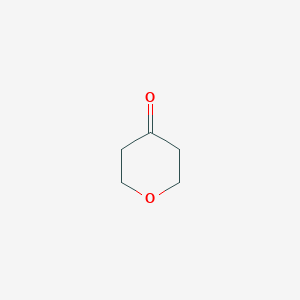

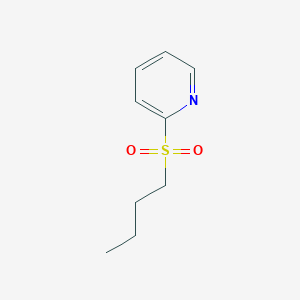

Feasible Synthetic Routes

ANone: The molecular formula of choline iodide is C5H14INO, and its molecular weight is 231.11 g/mol.

A: Yes, Raman spectroscopy has been extensively used to study the conformation of the choline group in choline iodide and related compounds, providing insights into its structural features [].

A: Choline iodide displays good solubility in polar solvents like water, ethanol, and ethyl lactate. This property makes it suitable for "green" living radical polymerization in environmentally friendly solvent systems [].

A: Choline iodide has emerged as a promising catalyst for the synthesis of cyclic carbonates from carbon dioxide and epoxides []. It promotes this reaction effectively, contributing to sustainable polymer chemistry.

A: Its non-toxic and metabolizable nature makes choline iodide attractive for "green" LRP. It enables the synthesis of various biocompatible polymers, including hydrophobic, hydrophilic, zwitterionic, and water-soluble polymethacrylates and polyacrylates, with high monomer conversions [].

A: Yes, molecular dynamics simulations have been employed to investigate the structural and dynamical properties of choline iodide-glycerol deep eutectic solvents confined within nanopores [].

A: Research shows that modifying the alkyl chain length in fatty acid esters of choline iodide influences their biological activity. For example, in studies on isolated rabbit hearts, lower chain length compounds exhibited acetylcholine-like effects, while longer chains inhibited the response to acetylcholine [].

A: Incorporating choline iodide into deep eutectic solvent mixtures with compounds like glycerol can enhance its stability and broaden its application range [].

A: Research on dogs found no significant change in serum cholinesterase activity following intravenous choline iodide administration [].

ANone: There is limited information available on resistance mechanisms specific to choline iodide.

ANone: Choline iodide is generally considered safe for its intended applications. It is a naturally occurring compound, and its derivatives are being investigated for various biomedical applications, further supporting its safety profile.

ANone: Specific drug delivery strategies utilizing choline iodide are not extensively reported in the provided research.

A: Raman spectroscopy is valuable for analyzing the conformation of the choline group in choline iodide []. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize choline iodide and its derivatives.

ANone: Choline iodide is considered environmentally friendly due to its biodegradability and low toxicity.

A: Choline iodide exhibits good solubility in polar solvents like water, ethanol, and ethyl lactate. This solubility is advantageous for various applications, including its use in green chemistry approaches [].

A: Analytical methods for quantifying choline, a product of choline iodide hydrolysis, have been validated, ensuring accurate and reliable measurements. For instance, an enzymatic method using choline oxidase coupled with peroxidase was validated for erythrocyte acetylcholinesterase activity measurement [].

ANone: No information on drug-transporter interactions specific to choline iodide is provided in the research.

ANone: Specific interactions of choline iodide with drug-metabolizing enzymes are not extensively discussed in the provided literature.

A: Choline iodide's biocompatibility stems from choline being a naturally occurring essential nutrient. Furthermore, its potential for biodegradation enhances its suitability for various biomedical applications, including drug delivery and tissue engineering [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。